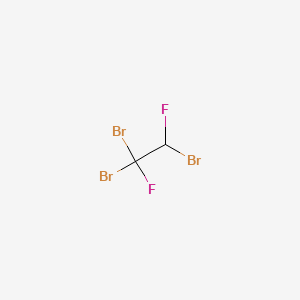
1,1,2-Tribromo-1,2-difluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tribromo-1,2-difluoroethane is a chemical compound with the molecular formula C2HBr3F2 . It has a molecular weight of 302.73800 . The compound is also known by several synonyms, including 1,1,2-Tribromo-2H-perfluoroethane and 1,2-Difluor-1,1,2-tribrom-ethan .
Molecular Structure Analysis
The molecular structure of 1,1,2-Tribromo-1,2-difluoroethane consists of two carbon atoms, one hydrogen atom, three bromine atoms, and two fluorine atoms . The exact mass of the compound is 299.76000 .Physical And Chemical Properties Analysis
1,1,2-Tribromo-1,2-difluoroethane has a density of 2.693g/cm3 . It has a boiling point of 144.5ºC at 760 mmHg . The flash point of the compound is 41.2ºC . The index of refraction is 1.53 .Aplicaciones Científicas De Investigación
Catalytic Applications and Environmental Impact
1,1,2-Tribromo-1,2-difluoroethane's derivatives and related chemicals have been studied for their potential in catalytic processes and environmental impact. The synthesis of trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane (FC-134a), was achieved with high selectivity and conversion through hydrodechlorination of 1,1,2-trichlorotrifluoroethane over Bi–Pd supported on metal oxides, showcasing its role in developing CFC replacements for refrigeration (Ohnishi, Suzuki, & Ichikawa, 1991).
Fluorination Techniques in Organic Synthesis
Research has demonstrated the utility of compounds similar to 1,1,2-Tribromo-1,2-difluoroethane in fluorination techniques, crucial for the synthesis of organofluorine compounds. For instance, 2,2,2-Trifluorodiazoethane (CF3CHN2) is valued for rapidly synthesizing various classes of trifluoromethyl-substituted organic molecules, highlighting the importance of fluoroalkyl groups in both academic and industrial research for their unique physical and chemical properties (Mykhailiuk, 2020).
Environmental Sustainability and Green Chemistry
The conversion of hydrofluorocarbons into valuable fluorinated compounds using a fully contained flow reactor setup represents a strategic approach towards utilizing toxic waste materials derived from industrial processes, such as the manufacture of polytetrafluoroethylene. This method emphasizes the importance of modern chemical research in enhancing the sustainability of large-scale production by minimizing environmental impact (Musio, Gala, & Ley, 2018).
Safety and Hazards
1,1,2-Tribromo-1,2-difluoroethane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also harmful to public health and the environment by destroying ozone in the upper atmosphere . Safety measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
1,1,2-tribromo-1,2-difluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3F2/c3-1(6)2(4,5)7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPEGKLXDOKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420172 |
Source


|
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353-97-9 |
Source


|
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)

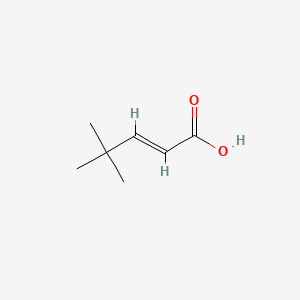

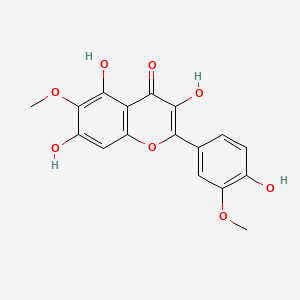
![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)

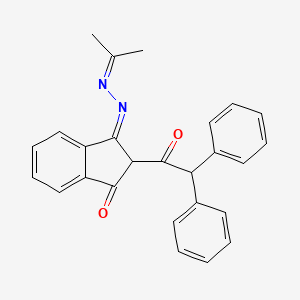


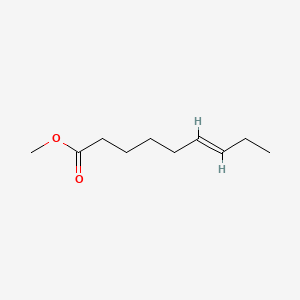

![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)